molecular formula C12H20N4 B12820742 (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine

Cat. No.: B12820742
M. Wt: 220.31 g/mol
InChI Key: LXRCXECBVRJRIV-UHFFFAOYSA-N
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Description

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine is a complex organic compound that features a pyrazine ring attached to a piperidine ring via an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It is often used in the development of new pharmacological agents .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their roles as muscarinic receptor antagonists, which could be useful in treating neurological diseases .

Industry

In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can act as a muscarinic receptor antagonist, blocking the action of acetylcholine on muscarinic receptors. This can modulate various physiological processes, including neurotransmission and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine apart is its specific ethyl linkage and methanamine group, which confer unique chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

[1-(1-pyrazin-2-ylethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C12H20N4/c1-10(12-9-14-4-5-15-12)16-6-2-11(8-13)3-7-16/h4-5,9-11H,2-3,6-8,13H2,1H3

InChI Key

LXRCXECBVRJRIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)N2CCC(CC2)CN

Origin of Product

United States

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